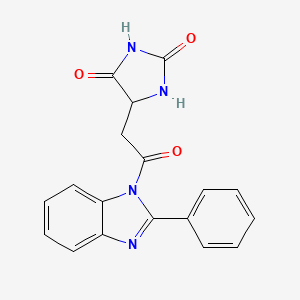
Hdac-IN-70
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-70 is a potent inhibitor of histone deacetylase 6 (HDAC6), an enzyme involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. This compound has shown significant potential in the treatment of various diseases, particularly cancer and neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hdac-IN-70 involves multiple steps, including the formation of key intermediates through reactions such as condensation, reduction, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions: Hdac-IN-70 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Hdac-IN-70 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Investigated for its effects on gene expression and protein function through the inhibition of HDAC6.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and other conditions involving dysregulated acetylation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6.
Mecanismo De Acción
Hdac-IN-70 exerts its effects by inhibiting the activity of HDAC6, leading to increased acetylation of histone and non-histone proteins. This results in changes in gene expression and protein function, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis . The molecular targets and pathways involved include the acetylation of tubulin and other cytoskeletal proteins, which play a crucial role in cell structure and function .
Comparación Con Compuestos Similares
- Vorinostat
- Trichostatin A
- Romidepsin
- Panobinostat
- Belinostat
Conclusion
Hdac-IN-70 is a potent and selective inhibitor of HDAC6 with significant potential in scientific research and therapeutic applications. Its unique properties and targeted mechanism of action make it a valuable tool in the study and treatment of various diseases.
Propiedades
Fórmula molecular |
C18H14N4O3 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
5-[2-oxo-2-(2-phenylbenzimidazol-1-yl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N4O3/c23-15(10-13-17(24)21-18(25)20-13)22-14-9-5-4-8-12(14)19-16(22)11-6-2-1-3-7-11/h1-9,13H,10H2,(H2,20,21,24,25) |
Clave InChI |
NDCTVLOOTQKGDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)CC4C(=O)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


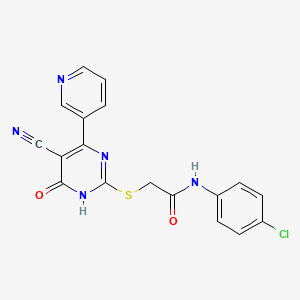
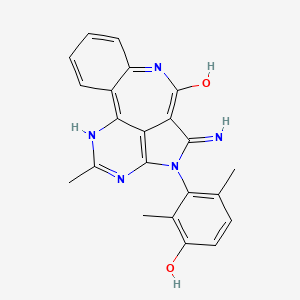
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
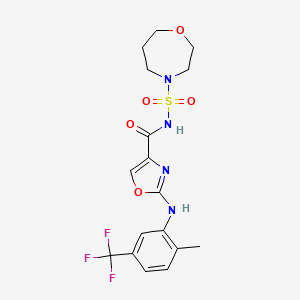
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
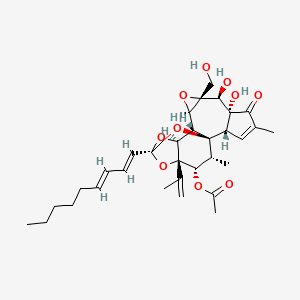
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
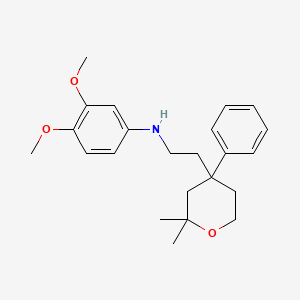
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)
![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
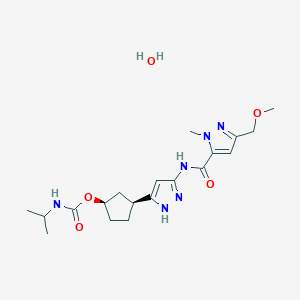
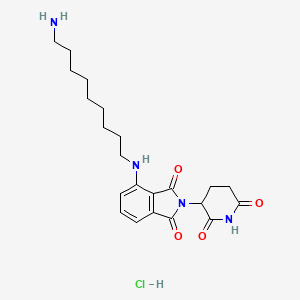
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
